molecular formula C7H9NO3 B15328737 5-Oxa-6-azaspiro[3.4]oct-6-ene-7-carboxylic acid

5-Oxa-6-azaspiro[3.4]oct-6-ene-7-carboxylic acid

Cat. No.: B15328737
M. Wt: 155.15 g/mol
InChI Key: IKURVLREIPAZNR-UHFFFAOYSA-N
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Description

5-Oxa-6-azaspiro[3.4]oct-6-ene-7-carboxylic acid is a spirocyclic compound featuring a fused bicyclic system with a 5-membered oxolane (oxygen-containing) ring and a 4-membered azetidine (nitrogen-containing) ring connected at a single spiro atom. This structure is distinct due to the presence of both oxygen and nitrogen heteroatoms within the spiro framework, which influences its electronic properties, solubility, and reactivity.

Properties

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

5-oxa-6-azaspiro[3.4]oct-6-ene-7-carboxylic acid

InChI

InChI=1S/C7H9NO3/c9-6(10)5-4-7(11-8-5)2-1-3-7/h1-4H2,(H,9,10)

InChI Key

IKURVLREIPAZNR-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CC(=NO2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxa-6-azaspiro[3.4]oct-6-ene-7-carboxylic acid typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with an epoxide can lead to the formation of the spirocyclic structure. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These can include continuous flow synthesis techniques, which allow for better control over reaction parameters and higher yields. The use of automated reactors and advanced purification methods ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

5-Oxa-6-azaspiro[3.4]oct-6-ene-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

5-Oxa-6-azaspiro[3.4]oct-6-ene-7-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Oxa-6-azaspiro[3.4]oct-6-ene-7-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between 5-Oxa-6-azaspiro[3.4]oct-6-ene-7-carboxylic acid and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Physicochemical Properties
This compound (Target) Likely C7H7NO3* ~157.13 (estimated) Spiro[3.4] system with 5-oxa, 6-aza, and a double bond at position 6. Predicted higher acidity (pKa ~4–5) due to carboxylic acid group.
Sodium 2,5-dioxa-6-azaspiro[3.4]oct-6-ene-7-carboxylate C6H7NO4 181.12 Sodium salt form; dual oxygen atoms (2,5-dioxa) and spiro double bond. Enhanced water solubility due to ionic nature; polar functional groups.
Ethyl 7-Oxo-5-Thiaspiro[3.4]octane-6-carboxylate C10H14O3S 214.28 Sulfur replaces oxygen (5-Thia); ester group at position 6. pKa ~10.10 (ester group); higher lipophilicity due to ethyl substituent and sulfur atom.
2-Oxa-6-azaspiro[3.4]octane-7-carboxylic acid C7H11NO3 157.17 Oxygen at position 2 instead of 5; saturated spiro system. Lower reactivity due to lack of double bond; higher solubility in polar solvents.
7-(Chloromethyl)-5-oxa-6-azaspiro[3.4]oct-6-ene C8H10ClNO2 187.63 Chloromethyl substituent at position 7. Increased molecular weight; reactive site for nucleophilic substitution.

*Note: The molecular formula of the target compound is inferred based on structural analogs (e.g., ) and the presence of a double bond.

Key Differences and Implications

Heteroatom Positioning :

  • The target compound’s 5-oxa and 6-aza arrangement creates a unique electronic environment compared to 2-oxa analogs () or dioxa systems (). This affects hydrogen-bonding capacity and interactions in biological systems .
  • Replacement of oxygen with sulfur (e.g., 5-Thia in ) increases lipophilicity and may alter metabolic stability in drug design contexts .

Functional Groups :

  • The carboxylic acid group in the target compound enhances acidity (pKa ~4–5) compared to ester derivatives (e.g., , pKa ~10.10) .
  • Substituents like chloromethyl () introduce reactivity for further synthetic modifications, such as cross-coupling or alkylation reactions .

Saturation vs.

Biological Activity

5-Oxa-6-azaspiro[3.4]oct-6-ene-7-carboxylic acid is a compound of significant interest due to its unique spirocyclic structure and potential biological activities. This article delves into its biological activity, synthesis, and applications, supported by data tables and relevant research findings.

The chemical properties of this compound are summarized in the following table:

PropertyValue
Molecular Formula C7H9NO3
Molecular Weight 155.15 g/mol
IUPAC Name This compound
CAS Number 2416146-08-0
Purity 95%

The compound features a spirocyclic structure, which is critical for its biological interactions and activity.

Synthesis

The synthesis of this compound typically involves cyclization reactions of appropriate precursors under controlled conditions, often using catalysts like Lewis acids to facilitate the process. Industrial methods may utilize continuous flow synthesis for higher yields and purity .

Synthetic Route Example

  • Starting Materials : An appropriate amine and an epoxide.
  • Reaction Conditions : Use of dichloromethane as a solvent under reflux conditions.
  • Catalysts : Lewis acids to promote cyclization.

This compound exhibits biological activity through interaction with various molecular targets, including enzymes and receptors. This interaction can modulate their activity, leading to diverse biological effects .

Antimicrobial Properties

Research indicates that this compound may possess antimicrobial properties, making it a candidate for further investigation in the field of infectious diseases. The specific mechanisms by which it exerts these effects are still being studied.

Case Studies

  • Antiviral Activity : Preliminary studies suggest potential antiviral effects against certain viral pathogens, although detailed mechanisms remain to be elucidated .
  • Cancer Research : Investigations into the compound's role as an inhibitor of fatty acid synthase (FASN) have shown promise in cancer models, indicating its potential as a therapeutic agent .

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be contrasted with similar compounds:

Compound NameStructural FeaturesBiological Activity
5-Oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acidAdditional nitrogen atomAntimicrobial potential
5-Oxa-6-azaspiro[3.4]octane-7-carboxylic acidLacks double bondLimited biological studies available

This comparison highlights the distinctiveness of this compound in terms of structure and potential applications.

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